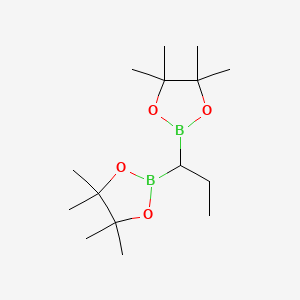
2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure features two dioxaborolane rings connected by a propane-1,1-diyl linker, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of propane-1,1-diol with pinacolborane under anhydrous conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the dioxaborolane rings. The reaction conditions often include a temperature range of 50-100°C and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The dioxaborolane rings can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane rings .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the interaction of its boron atoms with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane rings provide stability and enhance the reactivity of the boron atoms .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(3,8-diisopropylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific structural arrangement, which provides a balance between stability and reactivity. This makes it particularly useful in a variety of synthetic applications, where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C15H30B2O4 |
|---|---|
Molecular Weight |
296.0 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H30B2O4/c1-10-11(16-18-12(2,3)13(4,5)19-16)17-20-14(6,7)15(8,9)21-17/h11H,10H2,1-9H3 |
InChI Key |
PWWSFCPWEYELOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















